molecular formula C19H23N5O2 B2996149 7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 575463-32-0

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2996149
CAS RN: 575463-32-0
M. Wt: 353.426
InChI Key: FGGHRIPENMFTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as BM212, is a small molecule that has gained interest in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Therapeutic Potential in Psychological Disorders

Research on analogues of the compound, specifically focusing on 8-aminoalkyl derivatives of purine-2,6-dione with modifications in position 7, has demonstrated potential psychotropic activity. These compounds have shown affinity and selectivity for serotonin (5-HT) receptors, including 5-HT1A, 5-HT2A, and 5-HT7. Such compounds, particularly those with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand profiles, have exhibited antidepressant-like effects in forced swim tests (FST) and anxiolytic-like activity in the four-plate test (FPT) in mice. This suggests a promising avenue for designing new therapeutic agents targeting multiple serotonin receptors simultaneously, which could offer advantages in treating depression and anxiety disorders (G. Chłoń-Rzepa et al., 2013).

Analgesic and Anti-inflammatory Properties

Another aspect of research into derivatives of purine-diones, specifically 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, has revealed significant analgesic and anti-inflammatory properties. These compounds have been evaluated through in vivo models, demonstrating enhanced activity compared to reference drugs like acetylic acid. This indicates their potential as a new class of analgesic and anti-inflammatory agents, which could contribute to the development of novel treatments for pain and inflammation (M. Zygmunt et al., 2015).

Synthesis and Structural Applications

Research has also focused on the synthesis methods and structural applications of related purine-dione compounds. For instance, studies on thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones have provided insights into the challenges and solutions for synthesizing specific derivatives. These findings are crucial for advancing the chemical synthesis of purine-dione derivatives, potentially expanding their therapeutic applications and facilitating further pharmacological studies (F. Khaliullin et al., 2020).

properties

IUPAC Name

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13-8-10-23(11-9-13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGHRIPENMFTQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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